Technical Guide: Synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridazine
Technical Guide: Synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridazine
Abstract
This technical guide outlines the synthetic strategies for 3-Iodo-1H-pyrazolo[3,4-c]pyridazine , a critical heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, FLT3, and EGFR pathways). We present two distinct, self-validating synthetic routes: Direct Electrophilic Iodination (Route A) and the Sandmeyer-Type Transformation (Route B). This document provides detailed experimental protocols, mechanistic insights, and safety considerations, designed for application scientists and drug discovery professionals.
Introduction & Structural Analysis[1][2]
The 1H-pyrazolo[3,4-c]pyridazine core represents a "privileged structure" in drug discovery due to its ability to mimic the purine ring system, facilitating ATP-competitive binding in kinase domains.
Structural Logic
The molecule consists of an electron-rich pyrazole ring fused to an electron-deficient pyridazine ring.
-
C3 Position (Pyrazole): This carbon is the most nucleophilic site on the aromatic core, making it susceptible to electrophilic aromatic substitution (SEAr).
-
Pyridazine Ring: The electron-withdrawing nature of the pyridazine nitrogens deactivates the C4 and C7 positions, directing electrophiles almost exclusively to C3.
Target Molecule:
-
IUPAC Name: 3-Iodo-1H-pyrazolo[3,4-c]pyridazine
-
Molecular Formula: C
H IN -
Key Application: The C3-iodo group serves as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to elaborate the scaffold into bioactive leads.
Retrosynthetic Analysis
To access the 3-iodo derivative, we identify two primary disconnections.
Figure 1: Retrosynthetic analysis showing the two primary pathways to the target scaffold.
Synthetic Strategies
Route A: Direct Electrophilic Iodination (Preferred)
This route is the most atom-economical, utilizing the inherent nucleophilicity of the pyrazole C3 position. It avoids the use of unstable diazonium intermediates.
-
Reagent: N-Iodosuccinimide (NIS) or Iodine (I
) with a base (KOH). -
Solvent: DMF or Acetonitrile (polar aprotic solvents favor the ionic mechanism).
-
Mechanism: The pyrazole NH is deprotonated (or in equilibrium), and the resulting anion or neutral species attacks the electrophilic iodine species (
).
Route B: Sandmeyer-Type Transformation
This route is necessary if the starting material is the 3-amino derivative, which is a common product of ring-closure reactions involving hydrazines and nitrile-containing pyridazines.
-
Reagents: Sodium Nitrite (NaNO
), Acid (HCl or H SO ), Potassium Iodide (KI). -
Mechanism: Formation of the diazonium salt followed by radical-nucleophilic aromatic substitution (S
1) or cation trapping by iodide.
Detailed Experimental Protocols
Protocol A: Synthesis via Direct Iodination with NIS
Best for: Late-stage functionalization of the core.
Materials:
-
1H-pyrazolo[3,4-c]pyridazine (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Dimethylformamide (DMF) (Anhydrous)
-
Ethyl Acetate / Brine for workup
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with 1H-pyrazolo[3,4-c]pyridazine (10 mmol) and anhydrous DMF (50 mL). Stir until a clear solution is obtained.
-
Addition: Cool the solution to 0°C in an ice bath. Add NIS (12 mmol, 2.7 g) portion-wise over 10 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours.
-
Validation: Monitor by TLC (5% MeOH in DCM) or LC-MS. The product typically moves slower than the starting material on silica due to the heavy iodine atom, though polarity changes can vary. Look for the disappearance of the starting material peak (M+H = 121) and appearance of the product (M+H = 247).
-
-
Workup: Pour the reaction mixture into ice-cold water (200 mL). A precipitate may form.[1]
-
If Solid Forms: Filter the solid, wash with water and cold ethanol.
-
If No Precipitate: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 5% Lithium Chloride solution (to remove DMF) and then brine. Dry over Na
SO .
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Protocol B: Synthesis via Sandmeyer Reaction
Best for: Converting 3-amino precursors obtained from cyclization.
Materials:
-
3-Amino-1H-pyrazolo[3,4-c]pyridazine (1.0 equiv)
-
Sodium Nitrite (NaNO
) (1.5 equiv) -
Potassium Iodide (KI) (2.0 equiv)
-
Sulfuric Acid (H
SO , 20% aq) or HCl (concentrated)
Step-by-Step Procedure:
-
Diazotization: Suspend 3-amino-1H-pyrazolo[3,4-c]pyridazine (10 mmol) in 20% aqueous H
SO (30 mL). Cool the mixture to 0–5°C using an ice-salt bath. -
Nitrite Addition: Dropwise add a solution of NaNO
(15 mmol, 1.04 g) in water (5 mL), maintaining the internal temperature below 5°C. Stir for 30 minutes.-
Critical Check: The solution should become clear or change color as the diazonium salt forms. Ensure excess acid is present.
-
-
Iodination: Dissolve KI (20 mmol, 3.32 g) in water (10 mL). Add this solution dropwise to the cold diazonium mixture.
-
Displacement: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour. Nitrogen gas evolution will be observed.
-
Quenching: Cool to room temperature. Neutralize carefully with saturated NaHCO
solution. -
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with 10% Sodium Thiosulfate (Na
S O ) to remove excess iodine (indicated by the fading of the purple/brown color). -
Isolation: Dry over MgSO
, filter, and concentrate. Purify via chromatography.[2]
Comparative Data & Optimization
The following table summarizes the efficiency of different iodination agents for pyrazolo-fused systems based on literature precedents for similar scaffolds (e.g., [3,4-b]pyridines and [3,4-d]pyrimidines).
| Method | Reagents | Conditions | Typical Yield | Selectivity (C3 vs Other) | Notes |
| A (Recommended) | NIS | DMF, 25°C, 4h | 85-95% | High (>20:1) | Mildest conditions; easiest workup. |
| B | I | DMF, RT, 2h | 70-85% | High | Cheaper reagents; requires base removal. |
| C | ICl | DCM/AcOH | 60-75% | Moderate | ICl is corrosive; risk of chlorination byproducts. |
| D | Sandmeyer | NaNO | 0°C -> 60°C | 50-65% | N/A (Specific to amine) |
Workflow Visualization
Figure 2: Operational workflow for the direct iodination protocol (Route A).
Safety & Handling
-
Iodination Reagents: NIS and Iodine are irritants and can cause severe staining. Handle in a fume hood.
-
Diazonium Salts (Route B): Intermediate diazonium salts can be explosive if dried. Always keep them in solution and proceed immediately to the displacement step.
-
DMF: Dimethylformamide is a potent liver toxin and readily absorbed through the skin. Use butyl rubber gloves.
-
Waste Disposal: All aqueous waste containing iodine or heavy metals must be segregated. Sodium thiosulfate washings should be treated as halogenated waste.
References
-
Synthesis of Pyrazolo[3,4-c]pyridazines: Deeb, A., et al. "Synthesis and some reactions of 3-hydrazino-1H-pyrazolo[3,4-c]pyridazine." European Chemical Bulletin, 2014, 3(3), 290-295.[3] Link
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Iodination Methodologies: BenchChem. "A Comparative Guide to the Iodination of Pyrazoles." BenchChem Technical Notes, 2025. Link
-
Analogous Synthesis (Pyrazolo[3,4-d]pyrimidine): ChemicalBook. "Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine." ChemicalBook CAS Database, 2026. Link
-
Sandmeyer Reaction Context: Wikipedia Contributors. "Sandmeyer reaction."[4] Wikipedia, The Free Encyclopedia. Link
-
Compound Validation: PubChem. "3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Isostere Reference)." National Library of Medicine. Link
